

2-(4-bromophenyl)-2-oxoethyl acetate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-oxoethyl acetate

Cat. No.: B1581498

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An In-Depth Technical Guide to **2-(4-bromophenyl)-2-oxoethyl acetate**

Introduction

2-(4-bromophenyl)-2-oxoethyl acetate is a chemical compound belonging to the class of α -keto esters. It features a phenacyl group, a common and versatile moiety in organic chemistry, where the phenyl ring is substituted with a bromine atom at the para-position. The acetate group is attached to the α -carbon of the ketone, making it a key intermediate in various synthetic pathways.

This guide provides a comprehensive overview of **2-(4-bromophenyl)-2-oxoethyl acetate**, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, analytical characterization, safety considerations, and applications, offering field-proven insights grounded in established scientific principles. The core value of this compound lies in its utility as a building block; the acetate group can function as a protecting group for the ketone, enabling selective chemical transformations at other molecular sites^[1].

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of any scientific endeavor. The following tables summarize the key identifiers and physicochemical properties of **2-(4-bromophenyl)-2-oxoethyl acetate**.

Table 2.1: Compound Identifiers

Identifier	Value	Source
CAS Number	7500-37-0	[2]
IUPAC Name	2-(4-bromophenyl)-2-oxoethyl acetate	[2]
Molecular Formula	C ₁₀ H ₉ BrO ₃	[2]
Canonical SMILES	<chem>CC(=O)OCC(=O)C1=CC=C(C=C1)Br</chem>	[2]
InChI	InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3	[2]
InChIKey	DYDDLQHJYMWTMU-UHFFFAOYSA-N	[2]

Table 2.2: Physicochemical Properties

Property	Value	Source
Molecular Weight	257.08 g/mol	[2]
Appearance	Typically a solid (based on similar compounds)	N/A
Topological Polar Surface Area	43.4 Å ²	[2]
Rotatable Bond Count	4	[2]
Hydrogen Bond Acceptor Count	3	[2]
Hydrogen Bond Donor Count	0	[2]
Complexity	219	[2]

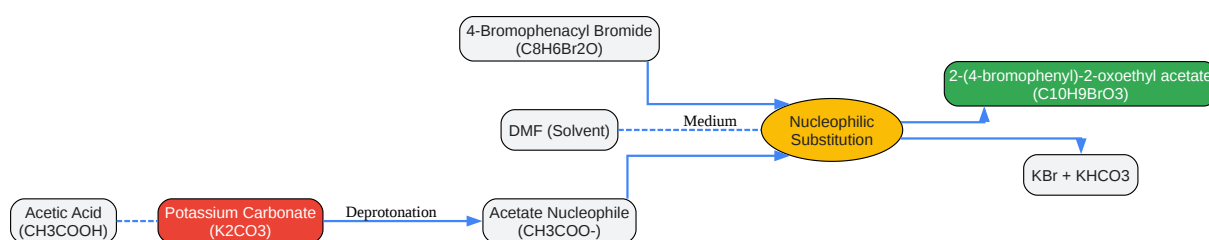
Synthesis and Purification

The synthesis of **2-(4-bromophenyl)-2-oxoethyl acetate** is typically achieved through the nucleophilic substitution of a halide on an α -haloketone. This approach is reliable and provides good yields of the desired product.

Synthesis Pathway: Esterification of 4-Bromophenacyl Bromide

The most common and efficient method for preparing **2-(4-bromophenyl)-2-oxoethyl acetate** is the reaction of 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide) with an acetate source. A study detailing the synthesis of a series of related 2-(4-bromophenyl)-2-oxoethyl benzoates demonstrates a robust methodology that can be adapted for this purpose. The reaction involves treating 4-bromophenacyl bromide with a carboxylic acid (in this case, acetic acid) in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF)[3].

The base deprotonates the acetic acid to form the acetate nucleophile, which then displaces the bromide ion from the α -carbon of the 4-bromophenacyl bromide. These reactions generally proceed smoothly under mild conditions, such as room temperature, leading to high-purity products in good yields[3].



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- To cite this document: BenchChem. [2-(4-bromophenyl)-2-oxoethyl acetate CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581498#2-4-bromophenyl-2-oxoethyl-acetate-cas-number-and-identifiers]

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